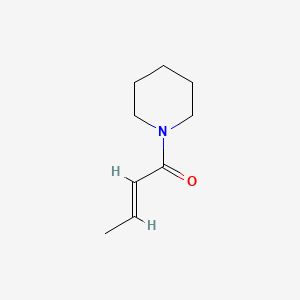

1-(1-Oxobut-2-enyl)piperidine

Description

Contextual Significance of N-Acylpiperidines in Organic Chemistry

N-acylpiperidines represent a significant class of organic compounds characterized by an acyl group attached to the nitrogen atom of a piperidine (B6355638) ring. foodb.cadrugbank.comnp-mrd.org This structural motif is not merely a synthetic curiosity but is found in a variety of naturally occurring compounds. np-mrd.org The piperidine ring itself is a ubiquitous heterocyclic scaffold found in numerous alkaloids and pharmacologically active molecules. elsevier.comresearchgate.net Its presence can significantly influence the physicochemical properties of a molecule, including its lipophilicity and metabolic stability. enamine.net

The acylation of the piperidine nitrogen to form an N-acylpiperidine introduces an amide functionality, which further diversifies the chemical properties and potential interactions of the parent scaffold. nih.gov These compounds serve as versatile intermediates in organic synthesis, providing a platform for further molecular elaboration. elsevier.com The conformational behavior of the piperidine ring, which has been a subject of detailed spectroscopic study, is a key factor in determining the reactivity and stereochemical outcome of reactions involving N-acylpiperidine derivatives. elsevier.com

Table 1: Examples of N-Acylpiperidines in Chemical Literature

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| 1-Acetylpiperidine | C7H13NO | 127.18 | Acetyl group on piperidine nitrogen. nih.gov |

| Pipereicosalidine | C25H43NO | 373.62 | Long unsaturated acyl chain. foodb.ca |

| Neopellitorine B | Not specified | Not specified | N-acylpiperidine structure found in various plants. np-mrd.org |

Overview of Research Trajectories for Unsaturated Amides and Piperidine Scaffolds

The study of unsaturated amides and piperidine scaffolds constitutes a vibrant and evolving area of organic and medicinal chemistry. Research in these fields is driven by the quest for new synthetic methodologies, the discovery of novel bioactive compounds, and the development of molecules with tailored properties.

Unsaturated Amides:

α,β-Unsaturated amides are recognized as important building blocks and intermediates in organic synthesis. bohrium.com They are integral components of numerous natural products and pharmaceuticals. researchgate.net Research in this area is often focused on developing novel and efficient synthetic methods. For instance, palladium-catalyzed hydroaminocarbonylation of alkynes and iron-catalyzed reactions have been explored for the selective synthesis of α,β-unsaturated amides. bohrium.comresearchgate.netresearcher.life These methods aim for high regioselectivity and stereoselectivity, which are crucial for the synthesis of complex molecules. researcher.life Furthermore, the reactivity of unsaturated amides is a subject of investigation, including their use in C-H activation and cyclization reactions to form more complex heterocyclic systems. sc.edu

Piperidine Scaffolds:

The piperidine moiety is a cornerstone in drug discovery, with over 70 commercially available drugs featuring this scaffold. elsevier.com The significance of piperidine scaffolds lies in their ability to modulate a molecule's physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net Consequently, there is a continuous effort to develop new synthetic routes to access diverse and structurally complex piperidine derivatives. organic-chemistry.org This includes the synthesis of chiral piperidines, which are crucial for developing stereospecific drugs. thieme-connect.comresearchgate.net The exploration of piperidine-based fragments for fragment-based drug discovery is another active research area, aiming to expand the available chemical space for lead generation. rsc.org

The synthesis of compounds like 1-(1-Oxobut-2-enyl)piperidine (B13831789), which combines both an unsaturated amide and a piperidine scaffold, is a logical progression in these research trajectories. Studies involving similar structures, such as the synthesis of 1-(2-hydroxy-phenyl)-3-piperidin-1-yl-propenone, demonstrate the interest in combining these functionalities. researchgate.net The investigation of such molecules contributes to the broader understanding of the synthesis, reactivity, and potential utility of these important chemical motifs.

Structure

2D Structure

3D Structure

Properties

CAS No. |

50838-22-7 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

(E)-1-piperidin-1-ylbut-2-en-1-one |

InChI |

InChI=1S/C9H15NO/c1-2-6-9(11)10-7-4-3-5-8-10/h2,6H,3-5,7-8H2,1H3/b6-2+ |

InChI Key |

DEHSTVNSEJEWPR-QHHAFSJGSA-N |

Isomeric SMILES |

C/C=C/C(=O)N1CCCCC1 |

Canonical SMILES |

CC=CC(=O)N1CCCCC1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 1 1 Oxobut 2 Enyl Piperidine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a paramount tool for detailing the carbon-hydrogen framework and the electronic environment of nuclei within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Connectivity and Environmental Analysis

The ¹H NMR spectrum of 1-(1-Oxobut-2-enyl)piperidine (B13831789) provides critical information about the number of different types of protons and their neighboring environments. The protons of the piperidine (B6355638) ring typically appear as a series of multiplets in the upfield region, generally between δ 1.5 and 3.5 ppm. The protons alpha to the nitrogen atom are the most deshielded due to the inductive effect of the nitrogen.

The butenyl moiety presents a more complex pattern. The vinyl protons exhibit characteristic chemical shifts and coupling constants that confirm the presence and stereochemistry of the double bond. The methyl protons of the crotonyl group typically appear as a doublet in the upfield region.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments. The carbonyl carbon of the amide is a key diagnostic signal, appearing significantly downfield, typically in the range of δ 165-175 ppm. The olefinic carbons of the butenyl group resonate in the vinylic region of the spectrum. The carbons of the piperidine ring appear in the aliphatic region, with the carbons adjacent to the nitrogen being the most downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine (α-CH₂) | 3.3 - 3.6 | 45 - 50 |

| Piperidine (β, γ-CH₂) | 1.5 - 1.8 | 24 - 27 |

| C=O | - | 165 - 170 |

| CH=CH (α to C=O) | 6.0 - 6.5 | 120 - 130 |

| CH=CH (β to C=O) | 6.5 - 7.0 | 140 - 150 |

| CH₃ | 1.8 - 2.0 | 18 - 22 |

Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment

While 1D NMR provides fundamental data, 2D NMR techniques are essential for assembling the complete molecular puzzle, especially for complex analogs.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between adjacent protons in the piperidine ring, as well as between the vinyl protons and the methyl protons of the butenyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for definitively assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between different parts of the molecule, for instance, by showing a correlation from the α-protons of the piperidine ring to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In the context of this compound and its analogs, NOESY can help to determine the preferred conformation of the piperidine ring and the stereochemistry around the double bond.

Nitrogen-15 (¹⁵N) NMR for Nitrogen-Containing Moieties

¹⁵N NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, provides direct insight into the electronic environment of the nitrogen atom. For this compound, the ¹⁵N chemical shift of the amide nitrogen would be influenced by the conjugation with the carbonyl group and the nature of the substituents on the piperidine ring. The typical chemical shift range for tertiary amides is between -260 and -280 ppm relative to nitromethane. This data can be particularly useful when studying a series of analogs with different substitution patterns on the piperidine ring, as it can reveal subtle electronic effects.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands. A strong absorption band in the region of 1650-1600 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide. The C=C stretching vibration of the α,β-unsaturated system would likely appear around 1640-1600 cm⁻¹. Additionally, the C-H stretching vibrations of the piperidine and butenyl groups would be observed in the 3000-2850 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Amide C=O Stretch | 1650 - 1600 | Strong |

| Alkene C=C Stretch | 1640 - 1600 | Medium to Weak |

| Vinylic C-H Stretch | 3100 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule, further confirming its structure. The nominal molecular weight of this compound is 153 g/mol , which would be observed as the molecular ion peak (M⁺) in the mass spectrum.

The fragmentation pattern can be highly informative. Common fragmentation pathways for N-acylpiperidines involve cleavage of the piperidine ring and the acyl group. For this compound, characteristic fragments would likely arise from the loss of the butenyl group or parts of the piperidine ring.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. For a compound with the molecular formula C₉H₁₅NO, the calculated exact mass is 153.1154 u. An experimental HRMS measurement confirming this value provides unequivocal evidence for the molecular formula of this compound.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| N-crotonylpiperidine |

| Piperidine |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a mixture. In the analysis of this compound, GC provides the retention time, a characteristic value for the compound under specific chromatographic conditions, while MS provides a fragmentation pattern that serves as a molecular fingerprint.

The mass spectrum of this compound and related α,β-unsaturated piperamides is characterized by specific fragmentation pathways under electron ionization (EI). A key and often dominant fragmentation process is the cleavage of the amide (N-CO) bond. nih.govunl.pt This is a typical cleavage for α,β-unsaturated piperamides, leading to the formation of a stable acylium cation. nih.gov The stability of this cation is enhanced by the conjugation of the carbonyl group with the carbon-carbon double bond. unl.pt

Another significant fragmentation involves the piperidine ring itself. Common fragment ions for piperidine-containing structures include those resulting from the loss of ethylene (B1197577) or other small neutral fragments from the ring. nih.gov For N-substituted piperidines, fragmentation can also be initiated by cleavage at the C-N bond adjacent to the ring. caymanchem.com

The molecular ion peak ([M]•+) for this compound (m/z 153) is generally observable in 70 eV EI-MS, although its intensity can vary. nih.gov The analysis of these fragmentation patterns is crucial for the structural confirmation of the target compound and for identifying related impurities or analogs in complex mixtures. scielo.brcmbr-journal.com

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 153 | [C₉H₁₅NO]⁺• | Molecular Ion |

| 152 | [M-H]⁺ | Loss of a hydrogen radical |

| 124 | [M-C₂H₅]⁺ | Loss of an ethyl radical |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

| 69 | [C₄H₅O]⁺ | Crotonyl acylium ion (from N-CO cleavage) |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govnih.gov It provides precise information on bond lengths, bond angles, and torsion angles, thereby defining the molecule's conformation and how it packs within a crystal lattice. mdpi.com

While a specific crystal structure for this compound is not widely published, its solid-state architecture can be inferred from crystallographic studies of analogous compounds, particularly piperidine and other N-acylpiperidine derivatives. iucr.orgresearchgate.net

Key Structural Features:

Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation, as this minimizes steric and torsional strain. This is a well-established feature for piperidine itself and its simple derivatives. iucr.orgebi.ac.uk

Conformation around the N-Acyl Bond: The orientation of the crotonyl group relative to the piperidine ring is a key conformational feature. The molecule can exist as different rotamers, and the lowest energy conformation in the solid state will be determined by a balance of steric effects and intermolecular interactions within the crystal. researchgate.net

Analysis of related structures shows that intermolecular forces, such as C–H···O hydrogen bonds, often play a significant role in stabilizing the crystal packing. researchgate.netresearchgate.net

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Piperidine | C₅H₁₁N | Orthorhombic | Pbca | a = 15.352 Å, b = 11.890 Å, c = 11.232 Å | iucr.org |

| Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | C₂₅H₂₅NO | Triclinic | P-1 | a = 8.254 Å, b = 10.554 Å, c = 12.618 Å, α = 77.90°, β = 71.27°, γ = 70.39° | researchgate.net |

Chiroptical Spectroscopy for Absolute Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. researchgate.net These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are invaluable for determining the absolute configuration of chiral compounds. nih.gov

The parent molecule, this compound, is achiral and therefore does not exhibit a chiroptical response. However, if a chiral center is introduced into the molecule, for instance by substitution on either the piperidine ring or the butenoyl group, the resulting enantiomers can be distinguished and their absolute stereochemistry assigned using these techniques.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by chromophores in the molecule. For chiral analogs of this compound, the α,β-unsaturated amide chromophore would give rise to characteristic Cotton effects (positive or negative bands) in the ECD spectrum. rsc.org The sign and magnitude of these effects are highly sensitive to the spatial arrangement of atoms around the chromophore, allowing for the determination of absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) equivalent of ECD. It measures the differential absorption of left and right circularly polarized infrared radiation. VCD is sensitive to the entire molecular structure and provides a rich, fingerprint-like spectrum. For a chiral analog, the VCD signals associated with C-H, N-H (if present), and C=O stretching modes can be used to assign the absolute configuration, again through comparison with theoretical calculations. researchgate.net

The application of these techniques would be essential in the stereochemical analysis of synthetic chiral derivatives or naturally occurring analogs of this compound. nih.gov

| Technique | Principle | Application to Chiral Analogs |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light by electronic chromophores. | Assigns absolute configuration based on Cotton effects of the α,β-unsaturated amide chromophore. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light by vibrational modes. | Provides detailed structural and stereochemical information from the entire molecule's vibrational fingerprint. |

| Optical Rotatory Dispersion (ORD) | Measures the rotation of plane-polarized light as a function of wavelength. | Related to ECD through the Kronig-Kramers relations; provides complementary stereochemical information. |

Computational and Theoretical Chemistry Studies of 1 1 Oxobut 2 Enyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. nih.gov For 1-(1-Oxobut-2-enyl)piperidine (B13831789), these methods would elucidate electron distribution, bond strengths, and molecular orbital energies.

Hartree-Fock (HF) and Post-HF Methods

The Hartree-Fock (HF) method serves as a foundational ab initio calculation, providing a first approximation of the electronic wavefunction and energy. usp.brlibretexts.org It treats each electron in the average field of all others, neglecting instantaneous electron-electron correlation. aps.org While computationally efficient, its accuracy is limited.

Post-HF methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), would be employed for more accurate energy and property calculations by systematically including electron correlation. faccts.denih.gov These methods offer a higher level of theory and would provide more reliable data on the electronic structure of this compound.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. scispace.comarxiv.org DFT methods, using functionals like B3LYP, are highly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms. nih.gov For this compound, DFT would be the method of choice to predict its stable 3D structure. mdpi.com Furthermore, DFT is instrumental in predicting spectroscopic properties by calculating the necessary parameters. evonik.com

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds and their relative energies. libretexts.orgscribd.com The piperidine (B6355638) ring in this compound can adopt various conformations, primarily chair and boat forms, with the chair conformation typically being more stable. nist.govias.ac.in The rotation around the N-C(O) and C-C single bonds of the butenyl group introduces additional conformational complexity.

A systematic computational search, likely using a combination of molecular mechanics and DFT, would be necessary to identify all low-energy conformers. The results would be plotted on a potential energy surface, or energy landscape, to visualize the relative stabilities of different conformations and the energy barriers separating them. libretexts.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations would provide insights into the dynamic behavior of this compound over time. arxiv.orgresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, vibrational motions, and interactions with a solvent or other molecules. arxiv.orguc.edu For this compound, an MD simulation could reveal the flexibility of the piperidine ring and the butenyl side chain, and the timescales of transitions between different conformational states.

Mechanistic Pathway Elucidation through Transition State Calculations

Computational methods are powerful tools for investigating reaction mechanisms. reddit.com If this compound were to participate in a chemical reaction, for instance, a Michael addition at the double bond, transition state (TS) calculations would be crucial. A TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. nih.gov

Locating the TS geometry and calculating its energy using methods like DFT allows for the determination of the activation energy barrier. rsc.orgvasp.at Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. nih.govreddit.com This process would provide a detailed, step-by-step understanding of how reactions involving this molecule occur. wayne.edu

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. libretexts.orgpdx.edu These predictions are typically made by calculating the magnetic shielding tensors for each nucleus, often using DFT methods, and then referencing them to a standard (e.g., TMS). nih.govarxiv.orgresearchgate.net Comparing predicted shifts with experimental data can confirm the proposed structure and assign specific signals to individual atoms.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is a standard output of geometry optimization calculations. evonik.com By diagonalizing the Hessian matrix (the matrix of second derivatives of the energy), one obtains the normal modes of vibration and their corresponding frequencies. faccts.de These calculated frequencies can be compared with experimental IR and Raman spectra to identify characteristic functional group vibrations and confirm the molecule's structure.

While no specific computational data exists for this compound, the table below illustrates the type of data that would be generated from such studies, using hypothetical values for demonstration.

| Computational Method | Property | Predicted Value (Hypothetical) |

| DFT (B3LYP/6-31G) | Dipole Moment | 3.5 D |

| DFT (B3LYP/6-31G) | HOMO Energy | -6.2 eV |

| DFT (B3LYP/6-31G*) | LUMO Energy | -0.8 eV |

| GIAO-DFT | ¹³C NMR Shift (C=O) | 170 ppm |

| GIAO-DFT | ¹H NMR Shift (vinyl H) | 6.5 - 7.0 ppm |

| DFT Freq. Calc. | C=O Stretch Freq. | 1685 cm⁻¹ |

Chemical Reactivity and Mechanistic Aspects of 1 1 Oxobut 2 Enyl Piperidine

Reactions of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl group is an electron-deficient system due to the electron-withdrawing nature of the carbonyl oxygen. This polarization extends through the conjugated π-system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Conjugate (Michael) Additions

One of the most characteristic reactions of α,β-unsaturated carbonyl compounds is the nucleophilic conjugate addition, or Michael addition. wikipedia.orgorganic-chemistry.orgewadirect.com In this reaction, a nucleophile attacks the electrophilic β-carbon of the butenyl chain. This reaction is thermodynamically controlled and is effective for a wide range of "soft" nucleophiles, including enolates, amines, thiols, and pyrazoles. wikipedia.orgewadirect.com

Aza-Michael Additions: Nitrogen nucleophiles, such as amines and azoles, can add to the β-position of crotonamides. For instance, the addition of pyrazoles to crotonic acid yields 3-(1H-pyrazol-1-yl)butanoic acids without the need for a catalyst. researchgate.net Similarly, benzylamine (B48309) has been shown to add to methyl crotonate in an aza-Michael reaction. researchgate.net It is expected that 1-(1-oxobut-2-enyl)piperidine (B13831789) would react similarly with various nitrogen nucleophiles. The general mechanism involves the attack of the amine on the β-carbon, followed by proton transfer to the resulting enolate intermediate.

Thio-Michael Additions: Sulfur nucleophiles, particularly thiols, are excellent Michael donors and readily add to α,β-unsaturated amides. rsc.orgacsgcipr.orgrsc.org These reactions, often catalyzed by a base or a specific organocatalyst, are highly efficient for forming carbon-sulfur bonds. rsc.orgacsgcipr.orgresearchgate.net The addition of a thiol (R-SH) to this compound would proceed via a thiolate anion, which attacks the β-carbon to form a stable thioether adduct.

| Nucleophile Type | Example Nucleophile | Expected Product Structure | Reaction Conditions |

| Nitrogen (Aza-Michael) | Pyrazole | 3-(Pyrazol-1-yl)-1-(piperidin-1-yl)butan-1-one | Often catalyst-free |

| Sulfur (Thio-Michael) | Thiophenol | 3-(Phenylthio)-1-(piperidin-1-yl)butan-1-one | Base or organocatalyst |

| Carbon | Diethyl malonate | Diethyl 2-(3-oxo-3-(piperidin-1-yl)butyl)malonate | Base (e.g., NaOEt) |

Electrophilic Additions to the Carbon-Carbon Double Bond

While the carbon-carbon double bond in alkenes is typically nucleophilic and readily undergoes electrophilic addition, the double bond in α,β-unsaturated carbonyl systems is electron-deficient. chemistrysteps.combyjus.comlibretexts.org This reduced nucleophilicity makes it less reactive towards common electrophiles compared to simple alkenes. However, reactions with strong electrophiles are still possible.

The general mechanism involves the initial attack of an electrophile (E+) on the double bond, which would preferentially occur at the α-carbon to form a resonance-stabilized carbocation with the positive charge on the β-carbon and delocalized onto the carbonyl oxygen. This intermediate is then attacked by a nucleophile (Nu-).

Possible, though less favorable, reactions could include:

Hydrohalogenation: Addition of strong acids like HBr or HCl would be expected to follow Markovnikov's rule, with the proton adding to the α-carbon and the halide to the β-carbon.

Halogenation: The addition of halogens like Br₂ can occur, often proceeding via a cyclic halonium ion intermediate. The subsequent nucleophilic attack would lead to a di-halogenated product.

These reactions are generally slower and may require more forcing conditions than with electron-rich alkenes due to the deactivating effect of the adjacent carbonyl group. libretexts.org

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient nature of the double bond in this compound makes it a suitable dienophile ("diene-loving") for Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The reaction is facilitated by electron-withdrawing groups on the dienophile, a condition met by the amide functionality in the target molecule.

In a typical reaction, this compound would react with an electron-rich diene, such as cyclopentadiene (B3395910) or 1,3-butadiene, upon heating. The reaction is concerted, meaning all bonds are formed and broken in a single step, and is stereospecific, retaining the stereochemistry of the dienophile. libretexts.org For example, reaction with cyclopentadiene would be expected to yield a bicyclic adduct. The use of Lewis acid catalysts, such as diethylaluminum chloride, can often accelerate the reaction and enhance its diastereoselectivity. researchgate.net

Beyond the classic [4+2] cycloadditions, related compounds like vinylogous amides can participate in formal [3+3] cycloaddition reactions with α,β-unsaturated iminiums to construct piperidinyl heterocycles. acs.orgacs.org

Reactivity at the Piperidine (B6355638) Nitrogen Atom

Amide Hydrolysis and Transamidation Reactions

The amide bond in this compound, while generally stable, can be cleaved under certain conditions.

Amide Hydrolysis: This reaction involves the cleavage of the amide bond by water, typically under acidic or basic catalysis, to yield piperidine and crotonic acid. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. sciencemadness.org Base-catalyzed hydrolysis proceeds by the attack of a hydroxide (B78521) ion on the carbonyl carbon. These reactions often require heating.

Transamidation: This process involves the exchange of the piperidine group with another amine. wikipedia.org Direct transamidation of amides is challenging due to the low reactivity of the amide bond but can be achieved using various catalysts. nih.govorganic-chemistry.orgchemistryviews.org For α,β-unsaturated amides, a key challenge is to avoid competitive Michael addition of the incoming amine. nih.gov However, specific catalysts, such as sulfated tungstate, have been shown to effectively promote transamidation of cinnamamide (B152044) with various amines without forming Michael adducts. nih.gov It is plausible that similar catalytic systems could be employed for the transamidation of this compound.

| Reaction | Reagents | Products |

| Acid Hydrolysis | H₃O⁺, Heat | Piperidinium salt + Crotonic acid |

| Base Hydrolysis | OH⁻, Heat | Piperidine + Crotonate salt |

| Transamidation | R₂NH, Catalyst | 1-(1-Oxobut-2-enyl)-NR₂ + Piperidine |

N-Alkylation and N-Acylation Reactions at C-2

The α-protons on the carbon adjacent to the nitrogen in N-acyl piperidines are acidic enough to be removed by a strong base, forming an α-amido carbanion. This reactivity is attributed to the stabilization of the resulting negative charge by the adjacent carbonyl group (dipole-stabilized carbanion). acs.org

This carbanion can then react with various electrophiles, allowing for the functionalization of the C-2 position of the piperidine ring. The process typically involves:

Deprotonation: Treatment with a strong, sterically hindered base like sec-butyllithium (B1581126) or tert-butyllithium (B1211817) in an aprotic solvent (e.g., THF) at low temperatures (-78 °C).

Electrophilic Trap: The resulting lithiated intermediate is then quenched with an electrophile.

This methodology has been applied to N-Boc-piperidines, where lithiation followed by reaction with electrophiles such as methyl chloroformate or alkyl halides yields the corresponding 2,2-disubstituted products. nih.gov A similar strategy would be applicable to this compound, providing a route to C-2 alkylated or acylated derivatives. It is important to note that the conditions must be carefully controlled to prevent competing reactions at the α,β-unsaturated system.

Cleavage and Rearrangement Reactions

Cleavage of the amide bond in this compound typically requires harsh conditions, such as strong acid or base hydrolysis, which is a general characteristic of amides. However, the α,β-unsaturated nature of the acyl group can introduce alternative reaction pathways. Under certain enzymatic or specific chemical conditions, cleavage of the C-N bond can occur.

Rearrangement reactions involving the this compound scaffold are not extensively documented for this specific molecule, but analogous structures provide insight into potential transformations. For instance, N-acyl piperidines can undergo rearrangements, particularly when intermediates such as iminium ions are formed. In the context of related N-heterocycles, rearrangements can be induced under acidic conditions or via photochemical methods. For example, the Polonovski–Potier reaction, which involves the rearrangement of tertiary alkylamine N-oxides in the presence of an acylating agent, can lead to the formation of endo-iminium ions from six-membered N-heterocycles. This could be a potential pathway for rearrangements if the piperidine nitrogen were to be oxidized. nih.gov

Furthermore, thermal rearrangements in related systems, such as pyrazolo[1,5-b] nih.govacs.orgharvard.eduresearchgate.netthiatriazines, have been observed to lead to different heterocyclic frameworks. researchgate.net While not directly analogous, this highlights the potential for skeletal rearrangements in complex nitrogen-containing heterocycles under specific conditions.

Stereoselectivity and Regioselectivity in Chemical Transformations

The concepts of stereoselectivity and regioselectivity are crucial in understanding the chemical transformations of this compound. masterorganicchemistry.comkhanacademy.org These principles determine the spatial orientation and the specific location of bond formation in a chemical reaction, respectively.

Regioselectivity is prominently observed in addition reactions to the α,β-unsaturated system. Nucleophilic attack, such as in a Michael addition, will preferentially occur at the β-carbon due to its electrophilic character, a result of conjugation with the carbonyl group. This is a well-established principle for α,β-unsaturated carbonyl compounds. rsc.orgscispace.com For instance, the addition of a secondary amine to an asymmetric divinylic compound shows a preference for the more activated vinyl unit. rsc.orgscispace.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In reactions involving this compound, the geometry of the double bond (E/Z configuration) and the potential for creating new stereocenters are key considerations. For example, in a Diels-Alder reaction where this compound acts as the dienophile, the approach of the diene can be influenced by the steric bulk of the piperidine ring, leading to a preference for one diastereomer over another. The use of chiral auxiliaries or catalysts can further enhance this stereochemical control. In related systems, high diastereoselectivity has been achieved in Prins cyclizations to form substituted piperidines, with the outcome being dependent on the catalyst and reaction conditions. researchgate.netlookchem.com

The following table illustrates the regioselective outcome of Michael additions to α,β-unsaturated systems with different nucleophiles, a reaction type highly relevant to this compound.

| Nucleophile | Michael Acceptor System | Regioselective Outcome |

| Diethylamine | Acrylate | Exclusive addition to the β-carbon of the acrylate. scispace.com |

| Secondary Amines | Asymmetric Divinylic Compounds | Preferential attack at the more activated vinyl unit. rsc.org |

| O-Benzylhydroxylamine | Unsaturated Amides | Conjugate addition to the β-carbon. acs.org |

Role of Catalysts in Directing Reaction Pathways

Catalysts play a pivotal role in controlling the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound and related α,β-unsaturated amides. Lewis acids are particularly effective in this regard. wikipedia.org

Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen of the amide, which increases the electrophilicity of the β-carbon. acs.org This activation enhances the rate of nucleophilic additions, such as Michael additions and Diels-Alder reactions. nih.govwikipedia.org For example, the addition of lithium chloride has been shown to accelerate aza-Michael additions, presumably by acting as a Lewis acid. ntu.edu.sg

In the context of stereoselectivity, chiral Lewis acids are instrumental in asymmetric synthesis. They can create a chiral environment around the substrate, directing the approach of the nucleophile or diene to one face of the molecule, leading to the formation of a specific enantiomer. Chiral N,N′-dioxide/Ni(II) complexes have been successfully used in asymmetric Diels-Alder reactions of cyclopentadiene with 2-alkenoyl pyridines, achieving high yields and excellent diastereomeric and enantiomeric excesses. rsc.org Similarly, chiral copper(II) bis(oxazoline) catalysts have been shown to mediate highly stereoselective Diels-Alder reactions of N-acryloyl oxazolidinones. nih.gov

The table below summarizes the effect of different catalysts on the stereochemical outcome of Diels-Alder reactions involving α,β-unsaturated carbonyl compounds, which are analogous to this compound.

| Dienophile | Diene | Catalyst | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee) |

| N-Acyloxazolidinone | Isoprene | Et2AlCl | >100:1 | Not Applicable (chiral auxiliary) |

| N-Acyloxazolidinone | Piperylene | Et2AlCl | 48:1 | Not Applicable (chiral auxiliary) |

| 2-Alkenoyl Pyridine (B92270) | Cyclopentadiene | Chiral N,N′-Dioxide/Ni(OTf)2 | 95:5 | up to 97% |

| N-Acryloyl Oxazolidinone | 1-Hydrazinodiene | Chiral Copper(II) Bis(oxazoline) | Major exo diastereoisomer | High |

Data compiled from analogous systems. harvard.edursc.orgnih.gov

In addition to Lewis acids, other types of catalysts can also influence the reaction pathways. For example, transition metal catalysts, often in conjunction with Lewis acids, can enable novel reactivity and improve selectivity. rsc.org The choice of catalyst is therefore a critical parameter in designing synthetic routes that utilize this compound to achieve specific structural and stereochemical outcomes.

Applications of 1 1 Oxobut 2 Enyl Piperidine As a Synthetic Building Block

Precursor for the Synthesis of Diverse Heterocyclic Systems

The reactivity of 1-(1-Oxobut-2-enyl)piperidine (B13831789) is dominated by the electrophilic nature of the β-carbon in its α,β-unsaturated system, making it an excellent Michael acceptor. This property is fundamental to its use in the synthesis of a wide array of heterocyclic compounds. Nucleophiles can add to the double bond, leading to functionalized intermediates that can undergo subsequent cyclization reactions.

Furthermore, the conjugated diene-like system within the molecule can participate in pericyclic reactions, most notably Diels-Alder reactions, to form six-membered rings. The specific reaction pathways and resulting heterocyclic systems are highly dependent on the nature of the reacting partner.

Table 1: Examples of Heterocyclic Systems Potentially Derived from this compound

| Reactant Type | Reaction Type | Resulting Heterocyclic System |

| Dinucleophiles (e.g., hydrazines, hydroxylamine) | Michael Addition followed by Cyclization | Pyrazolines, Isoxazolines |

| Enolates | Michael Addition followed by Aldol Condensation | Substituted Cyclohexenones |

| Dienes | Diels-Alder [4+2] Cycloaddition | Functionalized Piperidines |

| Azomethine Ylides | [3+2] Cycloaddition | Pyrrolidines |

Detailed research has shown that α,β-unsaturated amides, analogous to this compound, readily undergo these transformations. For instance, the reaction with substituted hydrazines can yield pyrazolidinone derivatives after the initial Michael addition and subsequent intramolecular cyclization. Similarly, cycloaddition reactions provide a direct route to complex cyclic structures. The imino Diels-Alder reaction, for example, can be used to construct piperidine (B6355638) rings, which are core structures in many natural products. nih.govrsc.org

Intermediate in Multistep Organic Syntheses

In the context of multistep organic syntheses, this compound can serve as a crucial intermediate. Its functional groups allow for a variety of chemical modifications, enabling the elongation of carbon chains and the introduction of new functionalities. The double bond can be subjected to a range of transformations, including hydrogenation, epoxidation, and dihydroxylation, to introduce stereocenters and further functional groups. The amide carbonyl can also be reduced to the corresponding amine.

The strategic application of these transformations allows for the conversion of this compound into more complex and valuable synthetic intermediates. For example, the reduction of the double bond followed by modification of the piperidine ring can lead to substituted piperidines, which are key components of many pharmaceuticals.

Utility in the Construction of Functionalized Piperidine Alkaloid Scaffolds

Piperidine alkaloids are a large and diverse class of natural products with a wide range of biological activities. semanticscholar.orgnih.gov The piperidine ring is a common structural motif in these compounds, and synthetic strategies often rely on the construction of this heterocyclic core. nih.gov this compound represents a readily available building block that can be elaborated into various alkaloid scaffolds.

The biosynthesis of many piperidine and quinolizidine (B1214090) alkaloids involves the cyclization of lysine-derived intermediates. nih.gov Synthetic approaches can mimic these biosynthetic pathways, and α,β-unsaturated systems play a key role in the formation of the requisite carbon skeletons. researchgate.netacs.org For instance, the piperidine unit of this compound can be envisioned as a precursor to the A-ring of quinolizidine alkaloids. ntu.edu.sgnih.gov Through a series of reactions, including Michael additions and subsequent cyclizations, the butenyl side chain can be transformed to construct the second ring of the quinolizidine system.

Table 2: Key Piperidine and Related Alkaloid Classes

| Alkaloid Class | Core Structure | Biosynthetic Precursor (general) |

| Piperidine Alkaloids | Piperidine | Lysine |

| Quinolizidine Alkaloids | Quinolizidine | Lysine |

| Indolizidine Alkaloids | Indolizidine | Lysine/Ornithine |

The synthesis of indolizidine alkaloids, which contain a fused five- and six-membered ring system, can also potentially utilize piperidine-based building blocks. acs.orgutas.edu.au By employing appropriate synthetic strategies, the butenyl side chain of this compound could be manipulated to form the five-membered ring fused to the existing piperidine core.

Application in the Development of New Polymer Monomers or Modifiers

The vinyl group in this compound makes it a potential monomer for polymerization reactions. Acrylamide (B121943) and its derivatives are well-known for their ability to undergo radical polymerization to form polyacrylamides. mdpi.com The presence of the piperidine moiety in this compound could impart unique properties to the resulting polymer.

Research on the polymerization of (meth)acrylamides bearing hindered piperidine groups has shown that these monomers can be successfully homo- and copolymerized. tandfonline.com The resulting polymers often exhibit interesting properties, such as thermal stability and, in the case of hindered amine light stabilizers (HALS), the ability to protect other materials from photodegradation.

Table 3: Potential Polymerization Applications of this compound

| Polymerization Type | Potential Role | Resulting Polymer Type | Potential Properties |

| Radical Polymerization | Monomer | Poly(this compound) | Modified solubility, thermal stability |

| Copolymerization | Comonomer | Copolymers with other vinyl monomers | Tunable properties based on comonomer ratio |

| Post-polymerization Modification | Modifying Agent | Grafted polymers | Introduction of piperidine functionality onto existing polymer chains |

While specific studies on the polymerization of this compound are not extensively documented, the general reactivity of acrylamide derivatives suggests its feasibility as a monomer. nih.govresearchgate.net The resulting polymers could find applications in various fields, including as specialty polymers with tailored properties due to the presence of the piperidine ring.

Synthesis and Characterization of Analogs and Derivatives of 1 1 Oxobut 2 Enyl Piperidine

Structural Modifications within the Piperidine (B6355638) Ring System

The piperidine ring serves as a versatile scaffold for structural modification, allowing for the introduction of various substituents and the formation of more complex fused ring systems.

Introduction of Substituents at Different Ring Positions

The introduction of substituents onto the piperidine ring can significantly influence the molecule's physical, chemical, and biological properties. Synthetic strategies to achieve such modifications are well-established in organic chemistry. For instance, substituted piperidines can be prepared via multi-component reactions, which allow for the assembly of the piperidine core with desired substitutions in a single step nih.gov. Alternatively, functionalization of a pre-existing piperidine ring can be achieved through various reactions, including alkylation, acylation, and condensation reactions researchgate.net.

A hypothetical series of substituted 1-(1-Oxobut-2-enyl)piperidine (B13831789) analogs is presented in the table below to illustrate potential modifications. The characterization data are projected based on general spectroscopic principles and are not derived from actual experimental results.

| Compound Name | Substituent on Piperidine Ring | Hypothetical Synthesis Note |

| 1-(4-Methyl-1-piperidyl)but-2-en-1-one | 4-Methyl | Prepared by the acylation of 4-methylpiperidine with crotonyl chloride. |

| 1-(4-Phenyl-1-piperidyl)but-2-en-1-one | 4-Phenyl | Synthesized through a multi-component reaction involving benzaldehyde, an amine, and a β-ketoester, followed by acylation mdpi.com. |

| 1-(3,5-Dimethyl-1-piperidyl)but-2-en-1-one | 3,5-Dimethyl | Acylation of 3,5-dimethylpiperidine. The stereochemistry of the methyl groups would influence the overall conformation of the molecule. |

| 1-(4-Hydroxy-1-piperidyl)but-2-en-1-one | 4-Hydroxy | Prepared from 4-hydroxypiperidine and crotonyl chloride. The hydroxyl group offers a site for further derivatization. |

This table is illustrative and not based on reported experimental data.

Fused Ring Systems Incorporating the Piperidine Moiety

The creation of fused ring systems can impart conformational rigidity and introduce new structural features. Methodologies to construct such systems often involve intramolecular cyclization reactions. For instance, an appropriately functionalized piperidine derivative could undergo a radical cyclization or a transition-metal-catalyzed cyclization to form a bicyclic structure researchgate.netresearchgate.net. The aza-Michael addition is another powerful tool for the synthesis of piperidine-containing fused rings semanticscholar.orgresearchgate.net.

Potential fused-ring analogs of this compound could include structures like indolizidinones or quinolizidinones. The synthesis of such compounds would require multi-step sequences starting from functionalized piperidines or their precursors.

Derivatization of the 1-Oxobut-2-enyl Side Chain

The α,β-unsaturated carbonyl moiety in the 1-oxobut-2-enyl side chain is a key site for chemical modification.

Modifications of the Carbon-Carbon Double Bond

The carbon-carbon double bond in α,β-unsaturated carbonyl compounds is susceptible to various addition reactions, most notably Michael additions. Nucleophiles can add to the β-carbon, leading to the formation of a saturated side chain with a new substituent at the 3-position mdpi.comresearchgate.net. The reactivity of this double bond allows for the introduction of a wide range of functional groups.

Substituent Effects on the But-2-enyl Moiety

The introduction of substituents on the but-2-enyl moiety would be expected to influence the reactivity of the α,β-unsaturated system. Electron-donating groups could decrease the electrophilicity of the β-carbon, potentially slowing down Michael addition reactions. Conversely, electron-withdrawing groups would likely enhance the reactivity towards nucleophiles. The stereochemistry of substituents on the double bond would also play a crucial role in directing the approach of reagents.

N-Substituted Piperidine Derivatives with Varied Acyl Groups

Varying the acyl group attached to the piperidine nitrogen allows for the exploration of a wide range of structural and electronic properties. This can be achieved through the acylation of piperidine with different acylating agents, such as acid chlorides or anhydrides. The synthesis of N-acylated piperidines is a common transformation in organic synthesis.

The following table illustrates a hypothetical series of N-acylpiperidine analogs with different α,β-unsaturated acyl groups.

| Compound Name | Acyl Group | Hypothetical Synthesis Note |

| 1-(1-Oxo-2-pentenyl)piperidine | 2-Pentenoyl | Synthesized by the reaction of piperidine with 2-pentenoyl chloride. |

| 1-(3-Phenyl-1-oxo-2-propenyl)piperidine | Cinnamoyl | Prepared from piperidine and cinnamoyl chloride. The phenyl group introduces aromaticity and extends the conjugated system. |

| 1-(1-Oxo-2-butynoyl)piperidine | 2-Butynoyl | Reaction of piperidine with 2-butynoyl chloride. The triple bond introduces linearity and different reactivity compared to the double bond. |

| 1-(2-Methyl-1-oxo-2-propenyl)piperidine | Methacryloyl | Acylation of piperidine with methacryloyl chloride. The methyl group on the double bond would influence its reactivity. |

This table is illustrative and not based on reported experimental data.

Systematic Study of Structure-Reactivity Relationships in Series of Analogs

A systematic investigation into the structure-reactivity relationships of this compound analogs often focuses on the electronic and steric effects of substituents on the rate and equilibrium of their characteristic reactions. The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, serves as a key reaction to probe these relationships.

Detailed research findings have been reported for analogous systems, such as the reaction of piperidine with various α,β-unsaturated carbonyl compounds. For instance, a kinetic study on the aza-Michael addition of piperidine to a series of (E)-4-aryl-4-oxo-2-butenoic acid phenylamides revealed important insights into substituent effects. In these studies, the progress of the reaction is typically monitored by techniques like UV/Vis spectroscopy to determine the rate constants.

The influence of substituents on the aromatic ring of the electrophile has been quantified using Hammett plots, which correlate the logarithm of the second-order rate constants with the Hammett substituent constants (σ). Such analyses have demonstrated that electron-withdrawing groups on the aryl ring of the Michael acceptor increase the reaction rate, while electron-donating groups decrease it. This is attributed to the stabilization of the partial negative charge that develops on the carbonyl oxygen in the transition state of the nucleophilic attack.

While specific systematic studies focusing exclusively on a broad series of this compound analogs with varied substituents on the butenyl chain and the piperidine ring are not extensively detailed in readily available literature, the principles derived from closely related systems provide a strong framework for understanding their reactivity.

To illustrate the type of data generated in such studies, the following interactive data tables present hypothetical, yet chemically reasonable, research findings for a systematic study of this compound analogs. These tables are modeled on the methodologies and expected outcomes from kinetic studies of Michael additions.

Table 1: Effect of Substituents on the Butenyl Chain on the Rate of Michael Addition with a Thiol Nucleophile

This table explores how substituents at the β-position (R¹) and α-position (R²) of the butenyl chain of this compound analogs affect the second-order rate constant (k₂) for the Michael addition of a model thiol nucleophile, such as thiophenol.

| Analog | R¹ (β-position) | R² (α-position) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| 1 | H | H | 1.2 x 10⁻² |

| 2 | CH₃ | H | 8.5 x 10⁻³ |

| 3 | Ph | H | 2.5 x 10⁻² |

| 4 | NO₂ | H | 9.8 x 10⁻² |

| 5 | H | CH₃ | 6.1 x 10⁻³ |

| 6 | H | Ph | 4.3 x 10⁻³ |

Note: The data in this table is illustrative and based on established principles of organic reactivity. Thiophenol is used as a representative nucleophile.

The trends in Table 1 would be rationalized as follows:

Electron-withdrawing groups (e.g., NO₂) at the β-position increase the electrophilicity of the β-carbon, thus accelerating the nucleophilic attack and increasing the rate constant.

Electron-donating groups (e.g., CH₃) at the β-position decrease the electrophilicity of the β-carbon, leading to a slower reaction rate.

Bulky substituents at either the α or β-position (e.g., CH₃, Ph) can introduce steric hindrance, which impedes the approach of the nucleophile and results in a lower rate constant.

Table 2: Effect of Piperidine Ring Substitution on the Rate of a Self-Condensation Reaction

This table examines the influence of substituents on the piperidine ring on the rate of a hypothetical intramolecular or self-condensation reaction, which could be relevant under certain conditions. The substituent's position and electronic nature are varied to assess their impact on the nucleophilicity of the piperidine nitrogen.

| Analog | Substituent on Piperidine Ring | Position | Relative Rate Constant (k_rel) |

| 7 | H | - | 1.00 |

| 8 | 4-CH₃ | 4 | 1.25 |

| 9 | 4-Ph | 4 | 0.85 |

| 10 | 2-CH₃ | 2 | 0.60 |

| 11 | 2,6-(CH₃)₂ | 2,6 | 0.25 |

Note: The data in this table is illustrative. The relative rate constant is normalized to the unsubstituted parent compound.

The expected trends in Table 2 would be interpreted as:

Electron-donating groups (e.g., 4-CH₃) can increase the electron density on the nitrogen atom, enhancing its nucleophilicity and leading to a faster reaction rate.

Electron-withdrawing or sterically bulky groups near the nitrogen (e.g., 4-Ph, 2-CH₃, 2,6-(CH₃)₂) can decrease the nucleophilicity of the nitrogen through electronic effects or steric hindrance, thereby slowing down the reaction. The disubstituted analog shows the most significant rate decrease due to pronounced steric hindrance around the nitrogen atom.

These systematic studies, by correlating structural modifications with changes in reactivity, are fundamental to the rational design of molecules with specific chemical properties and for optimizing reaction conditions for the synthesis of complex chemical architectures.

Future Directions in the Academic Research of 1 1 Oxobut 2 Enyl Piperidine

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to the design of synthetic routes in academic and industrial settings. iwu.eduosaka-u.ac.jp Future research on 1-(1-Oxobut-2-enyl)piperidine (B13831789) will undoubtedly prioritize the development of eco-friendly and sustainable synthetic methodologies. This involves moving away from hazardous reagents and solvents, minimizing waste, and improving energy efficiency.

Key areas of focus will include:

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product.

Use of Renewable Feedstocks: Investigating the synthesis of this compound precursors from biomass or other renewable sources.

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives such as water, supercritical fluids, or ionic liquids. iwu.edu The use of ionic liquids, with their negligible vapor pressure, is a promising avenue to reduce the environmental impact of solvent use. iwu.edu

Catalytic Methods: Emphasizing the use of catalytic amounts of reagents over stoichiometric ones to reduce waste. This includes the exploration of non-toxic and abundant metal catalysts or metal-free catalytic systems.

Recent studies have highlighted the successful application of greener methods in the synthesis of various organic compounds, including nanoparticles and complex industrial chemicals, providing a strong precedent for their application to the synthesis of this compound. osaka-u.ac.jpnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. interchim.comuniqsis.com Future academic research will likely focus on integrating the synthesis of this compound into flow chemistry platforms. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. interchim.com

Automated synthesis platforms, often coupled with flow reactors, will enable the rapid optimization of reaction conditions and the generation of libraries of this compound derivatives. beilstein-journals.orgrsc.orgnus.edu.sg These platforms can systematically vary starting materials and reagents, facilitating the exploration of the chemical space around this scaffold. beilstein-journals.org The ability to automate multi-step sequences will streamline the synthesis of more complex molecules derived from this compound. interchim.com

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Future research will increasingly employ advanced in situ spectroscopic techniques to monitor the formation and subsequent reactions of this compound in real-time. Techniques such as ReactIR (Infrared Spectroscopy), in situ NMR (Nuclear Magnetic Resonance), and Raman spectroscopy can provide valuable data on the concentration of reactants, intermediates, and products throughout the course of a reaction.

This real-time analysis allows for:

The identification of transient intermediates.

The elucidation of reaction pathways.

The rapid determination of optimal reaction conditions.

Enhanced safety by monitoring potentially hazardous reaction profiles.

The integration of these analytical tools with automated synthesis and flow chemistry systems will create powerful, data-rich experimental setups for the comprehensive study of this compound chemistry.

Exploration of Novel Organocatalytic and Biocatalytic Transformations

The fields of organocatalysis and biocatalysis have emerged as powerful tools for asymmetric synthesis, offering environmentally friendly alternatives to traditional metal-based catalysts. unm.edunih.gov Future research will explore the application of these methodologies to the synthesis and transformation of this compound.

Organocatalysis can be employed to achieve highly enantioselective additions to the α,β-unsaturated system of this compound, leading to the formation of chiral piperidine (B6355638) derivatives. nih.gov Chiral phosphoric acids, for instance, have been successfully used in the asymmetric synthesis of complex piperidine structures. nih.gov

Biocatalysis , utilizing enzymes or whole-cell systems, offers the potential for highly specific and selective transformations under mild reaction conditions. nih.goventrechem.com Researchers may investigate the use of enzymes such as ene-reductases for the stereoselective reduction of the carbon-carbon double bond in this compound, or lipases for kinetic resolutions of racemic derivatives. The development of multifunctional biocatalysts could enable cascade reactions, further simplifying synthetic processes. nih.gov

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. yale.eduresearchgate.net In the context of this compound, computational methods will be instrumental in designing novel derivatives with tailored reactivity and properties. paacademy.compaacademy.comissuu.com

By employing techniques such as Density Functional Theory (DFT) and molecular dynamics simulations, researchers can:

Predict the reactivity of different positions on the this compound scaffold.

Model the transition states of potential reactions to understand and predict selectivity.

Design new derivatives with specific electronic and steric properties.

Screen virtual libraries of compounds for desired activities before their synthesis.

This "in silico" approach can significantly accelerate the discovery of new reactions and functional molecules based on the this compound core, while minimizing the experimental effort and resources required. researchgate.net The synergy between computational prediction and experimental validation will be a hallmark of future academic research in this area.

Q & A

Q. What are the validated synthetic routes for 1-(1-Oxobut-2-enyl)piperidine, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

- Core Synthesis : The compound can be synthesized via acylation or alkylation reactions using piperidine derivatives and α,β-unsaturated carbonyl precursors. For example, analogous reactions to those in (e.g., formation of (E)-4-arylbut-3-enoic acids) can be adapted by substituting aryl groups with appropriate substituents.

- Optimization : Key parameters include temperature control (e.g., 0–25°C for enolate stabilization), solvent selection (DMF or THF for polar aprotic conditions), and catalyst use (e.g., NADP+/NADPH for redox-sensitive steps). Reaction progress should be monitored via TLC or HPLC .

- Validation : Confirm product purity using 1H/13C NMR and ESI-TOF mass spectrometry, cross-referenced with PubChem/NIST data for structural alignment .

Q. How should researchers characterize the stereochemical configuration of this compound derivatives?

Methodological Answer:

- Chiral Analysis : Use chiral HPLC with columns like Chiralpak® IA/IB and mobile phases containing hexane/isopropanol. Compare retention times with racemic mixtures (e.g., rac-4b in ) to resolve enantiomers .

- Computational Modeling : Employ density functional theory (DFT) to predict energy-minimized conformations and compare with experimental NMR coupling constants (e.g., J values for olefinic protons) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Refer to OSHA HCS guidelines () for acute toxicity risks (Category 4 for oral/dermal/inhalation). Use fume hoods, nitrile gloves, and PPE.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. For spills, adsorb with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound analogs?

Methodological Answer:

- Case Study : If NMR signals for olefinic protons deviate from literature values (e.g., reports δ 6.2–6.8 ppm for (E)-isomers), verify sample purity via GC-MS and rule out tautomerism or solvent effects.

- Dynamic Effects : Variable-temperature NMR can detect conformational changes. For example, broadening of peaks at higher temperatures may indicate rotameric equilibria .

Q. What strategies enhance the pharmacological relevance of this compound derivatives in target identification?

Methodological Answer:

- Scaffold Modification : Introduce bioisosteres (e.g., fluorinated or sulfonamide groups) to improve metabolic stability, as seen in ’s piperidine derivatives.

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like GPCRs or kinases. Validate with SPR or ITC assays .

Q. How do substituents on the piperidine ring affect the compound’s reactivity in multi-step syntheses?

Methodological Answer:

- Steric/Electronic Analysis : Electron-withdrawing groups (e.g., -Cl) at the para position (m) increase electrophilicity of the α,β-unsaturated ketone, enhancing Michael addition yields.

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track intermediate formation rates under varying pH and solvent conditions .

Q. What methodologies assess the ecological impact of this compound derivatives?

Methodological Answer:

- OECD Guidelines : Perform biodegradability tests (OECD 301F) and aquatic toxicity assays (Daphnia magna EC50). For persistent compounds (), evaluate soil mobility via column leaching studies .

Data Integration & Experimental Design

Q. How can researchers design robust SAR studies for this compound analogs?

Methodological Answer:

- Variable Selection : Systematically vary substituents on the butenoyl chain (e.g., aryl, heteroaryl) and piperidine nitrogen (e.g., alkyl, benzyl).

- Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (logP, TPSA) with bioactivity data. Use tools like MOE or Schrödinger Suite .

Q. What steps ensure reproducibility in scaling up this compound synthesis?

Methodological Answer:

Q. How should conflicting computational and experimental data on molecular conformation be reconciled?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.